Michellamine C

Description

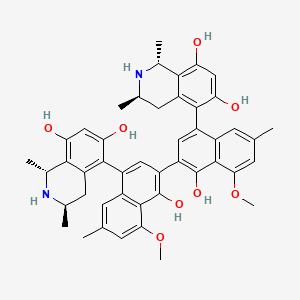

Structure

2D Structure

Properties

CAS No. |

143168-23-4 |

|---|---|

Molecular Formula |

C46H48N2O8 |

Molecular Weight |

756.9 g/mol |

IUPAC Name |

5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |

InChI |

InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3 |

InChI Key |

GMLBVLXDRNJFGR-UHFFFAOYSA-N |

SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8C[C@H](N[C@@H](C8=C(C=C7O)O)C)C)O |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |

Other CAS No. |

143168-23-4 |

Synonyms |

michellamine A michellamine B michellamine C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Michellamine C

Historical Overview of Total Synthesis Approaches

The quest to synthesize the michellamines, including Michellamine C, began in earnest following their discovery and initial characterization. The first total synthesis of michellamines A, B, and C was reported in the mid-1990s, a landmark achievement that opened the door to further exploration of their chemical and biological properties. researchgate.net These initial forays into the synthesis of michellamines laid the groundwork for subsequent, more refined strategies. Two principal retrosynthetic disconnections have been explored: a biomimetic approach that involves the late-stage coupling of two monomeric naphthylisoquinoline units, and a convergent approach that constructs the central biaryl bond at an earlier stage. wikipedia.org

Early Biomimetic Synthetic Pathways

Inspired by the presumed biosynthetic origin of the michellamines, early synthetic efforts focused on mimicking nature's approach. This strategy hinges on the idea that the dimeric structure of this compound arises from the oxidative coupling of two monomeric naphthylisoquinoline alkaloid precursors.

Oxidative Dimerization Strategies

The biomimetic synthesis of michellamines A and C was achieved through the oxidative dimerization of their corresponding monomeric precursors, korupensamine A and korupensamine B, respectively. nih.gov This key transformation mimics the proposed biosynthetic pathway where peroxidase enzymes catalyze the coupling of these monomeric units. nih.gov In the laboratory setting, various chemical oxidants have been employed to effect this dimerization. For instance, silver oxide (Ag2O) has been successfully used to induce the oxidative coupling of protected korupensamine derivatives, leading to the formation of the michellamine skeleton. acs.orgresearchgate.net This process often yields a mixture of atropisomers, which then require separation. The oxidative coupling of 4-aryl-1-naphthols to form indigoids, followed by reduction, has also been a successful strategy. acs.org

Precursor Design (e.g., Korupensamine A)

The successful implementation of the biomimetic strategy is critically dependent on the efficient synthesis of the monomeric precursors, such as Korupensamine A and its diastereomer, Korupensamine B. The synthesis of these naphthylisoquinoline alkaloids is a significant challenge in itself, involving the stereoselective construction of the tetrahydroisoquinoline ring and the formation of the naphthalene-isoquinoline biaryl bond. Various strategies have been developed for the synthesis of these key monomers, including routes that utilize the opening of N-tosyl-2-methylethyleneimine by a cuprate (B13416276) reagent to form a key intermediate for the tetrahydroisoquinoline portion. acs.orgresearchgate.net The development of efficient syntheses for these precursors was a crucial step towards the total synthesis of the michellamines. nih.gov

Convergent Synthetic Routes

While the biomimetic approach is elegant, it can suffer from low yields and the formation of multiple isomers during the dimerization step. To address these limitations, more convergent synthetic strategies have been developed. These routes aim to construct the complex tetra-aryl framework in a more controlled and efficient manner.

Construction of Hindered Biaryl Bonds

A central challenge in any synthesis of this compound is the construction of the sterically hindered biaryl bonds that define its structure. The development of powerful cross-coupling reactions has been instrumental in overcoming this hurdle.

The Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful tool for the formation of the challenging biaryl linkages in the michellamines. researchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. nobelprize.org Its tolerance of a wide range of functional groups and its effectiveness in forming sterically hindered bonds have made it a go-to method in the synthesis of complex natural products. researchgate.netnobelprize.org

In the context of this compound synthesis, the Suzuki-Miyaura reaction has been employed in a highly convergent strategy. This involves a double Suzuki-type cross-coupling between a binaphthalene ditriflate and an isoquinolineboronic acid. acs.org This key transformation simultaneously forms two of the crucial biaryl bonds, rapidly assembling the core structure of the michellamine. Furthermore, asymmetric Suzuki-Miyaura coupling reactions have been developed to control the stereochemistry of the biaryl axis, leading to highly enantioselective syntheses of the korupensamine precursors and, ultimately, Michellamine B. sioc-journal.cnacs.org The stereospecific synthesis of Michellamine B has also been achieved through the palladium-catalyzed cross-coupling of a 6′-naphthaleneboronic acid derivative of a protected korupensamine A with a 6′-bromo analogue of a protected korupensamine B. researchgate.netrsc.org This highlights the versatility and power of the Suzuki-Miyaura reaction in constructing the intricate architecture of this compound and its isomers.

Palladium-Catalyzed Coupling Methodologies

The formation of the sterically hindered biaryl bonds in this compound and its precursors is a critical step in its total synthesis. Palladium-catalyzed cross-coupling reactions have proven to be the most effective and versatile methods for this purpose. rjptonline.orgresearchgate.netrsc.org These reactions are favored for their reliability under mild conditions and their tolerance of a wide range of functional groups. rsc.org

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy. rjptonline.org It is frequently employed for the crucial C-C bond formation between the naphthalene (B1677914) and tetrahydroisoquinoline (THIQ) moieties to create the monomeric korupensamine units. acs.orgresearchgate.net A typical approach involves the coupling of a boronic acid derivative of the naphthalene moiety with an iodo- or bromo-substituted tetrahydroisoquinoline intermediate. acs.org The efficiency of the Suzuki coupling has been demonstrated to be generally superior to other cross-coupling methods for forging the congested biaryl bond in these complex natural products. acs.org

Furthermore, stereospecific palladium-catalyzed cross-coupling reactions are central to the dimerization process. For instance, one synthetic route involves coupling the 6′-naphthaleneboronic acid derivative of korupensamine A with the 6′-bromo analogue of a protected korupensamine B to form the dimeric this compound skeleton. The development of highly active palladium catalysts with specialized ligands has been crucial for achieving high yields in the synthesis of these sterically hindered biaryls. acs.org

| Coupling Reaction | Reactants | Catalyst System | Purpose |

| Suzuki-Miyaura Coupling | Naphthalene-boronic acid and an Iodo-THIQ | Palladium-based catalyst | Formation of the hindered biaryl bond in monomeric precursors. acs.orgresearchgate.net |

| Stereospecific Cross-Coupling | Korupensamine A derivative (boronic acid) and Korupensamine B derivative (bromide) | Palladium-based catalyst | Dimerization to form the this compound skeleton. |

Modular Synthesis of Key Intermediates

The synthesis of this compound is approached in a modular fashion, where the key structural components—the naphthalene and tetrahydroisoquinoline moieties—are synthesized separately before being coupled together. acs.orgresearchgate.net This strategy allows for flexibility and the development of optimized, efficient routes to each critical building block.

Naphthalene Moiety Synthesis

Several strategies have been successfully developed for the synthesis of the functionalized naphthalene core. One of the most direct methods involves an annulation reaction of benzynes, which are generated from 2,4-dibromophenol (B41371) derivatives, to form the naphthalene ring system. acs.org An alternative and scalable approach begins with the addition of a benzylic sulfone anion to methyl crotonate, leading to an efficient synthesis of the required naphthol intermediate. acs.org These methods provide access to the naphthalene building blocks required for subsequent coupling reactions.

Tetrahydroisoquinoline Moiety Synthesis

The 1,3-trans-disubstituted tetrahydroisoquinoline (THIQ) unit is a common structural feature of naphthylisoquinoline alkaloids, and its assembly presents a significant synthetic challenge. nih.govresearchgate.net An early successful method was the Bringmann synthesis. acs.org Another established route involves the opening of an N-tosyl-2-methylethyleneimine (an aziridine (B145994) derivative) with a 3,5-dimethoxyphenylcuprate reagent. acs.org

More recently, a highly modular and convergent method has been reported for the rapid assembly of the 1,3-trans-disubstituted THIQ framework. nih.govresearchgate.net This modern approach utilizes a three-component Catellani reaction, which uses palladium/norbornene cooperative catalysis, followed by a gold(I)-catalyzed cyclization/reduction cascade. researchgate.netnih.govresearchgate.net This powerful sequence allows for the diversity-oriented synthesis of these key heterocyclic units from simple, widely available aryl iodides, aziridines, and (triisopropylsilyl)acetylene (B1226034) building blocks, and has been successfully applied to the concise synthesis of Michellamines B and C. nih.govresearchgate.net

| Moiety | Synthetic Method | Key Features |

| Naphthalene | Benzyne Annulation | Short and direct route to the core structure. acs.org |

| Naphthalene | Sulfone Anion Annulation | Efficient and suitable for large-scale synthesis. acs.org |

| Tetrahydroisoquinoline | Cuprate-mediated Aziridine Opening | Effective for establishing the substituted ring system. acs.org |

| Tetrahydroisoquinoline | Catellani Reaction / Au-catalyzed Cascade | Modular, convergent, and allows for diversity-oriented synthesis. nih.govresearchgate.net |

Stereocontrolled Synthesis of this compound

The complex three-dimensional structure of this compound, which features multiple stereocenters and two stereogenic biaryl axes, demands precise stereocontrol throughout the synthesis. journals.co.za The development of methods to control both the central chirality and the axial chirality (atropisomerism) has been a major focus of research. researchgate.netwarwick.ac.uk

Control of Atropisomerism

Atropisomers are stereoisomers that arise from hindered rotation around a single bond, and their selective synthesis is a significant challenge in organic chemistry. illinois.eduncl.ac.uk The synthesis of this compound requires control over the configuration of two such axes. The challenging molecular structures of these alkaloids have spurred the development of new synthetic methods for the regio- and stereoselective construction of these highly hindered biaryl axes. researchgate.net

Strategies for controlling atropisomerism often rely on either kinetic or thermodynamic control. illinois.edu One innovative and powerful approach involves the creation of a lactone-bridged biaryl precursor. This bridge lowers the rotational barrier, making the axis conformationally flexible. journals.co.za This "axially prostereogenic" intermediate can then be subjected to a diastereodivergent ring-opening. journals.co.za In this kinetically controlled "twisting" of the axis, the choice of a specific reducing agent directs the cleavage process to selectively produce either of the two possible atropisomers in high diastereoselectivity. journals.co.za

Another strategic consideration is the sequence of bond formations. In molecules with multiple chiral axes of differing rotational barriers, a common strategy is to construct the most configurationally stable axis first. acs.org This established, high-barrier axis can then serve as a chiral template to direct the stereoselective formation of the less stable, lower-barrier axis later in the synthesis, minimizing the risk of epimerization. acs.org

Asymmetric Synthetic Techniques

A variety of asymmetric techniques are employed to ensure the correct stereochemical outcome. Asymmetric Suzuki-Miyaura coupling reactions have been used with great success. researchgate.net These reactions utilize a palladium catalyst paired with a chiral monophosphorus ligand to induce high enantioselectivity (up to 99% ee) in the formation of the chiral biaryl bond, leading to the synthesis of precursors like Korupensamine A and B. researchgate.netresearchgate.net

Comparative Analysis of Synthetic Efficiencies and Yields

The synthesis of this compound, a complex naphthylisoquinoline alkaloid, has been a significant challenge for synthetic organic chemists. The intricate structure, featuring a tetraaryl skeleton with multiple stereocenters, including atropisomers, necessitates highly strategic and efficient synthetic routes. A comparative analysis of the developed methodologies reveals a progression towards more concise and higher-yielding approaches.

A significant advancement in the synthesis of this compound was reported by Bai and colleagues in 2022. Their modular and convergent approach dramatically improved the efficiency of the synthesis. doi.org This strategy is distinguished by a seven-step asymmetric synthesis that provides both Michellamine B and C. doi.org A cornerstone of this methodology is the use of a three-component Catellani reaction followed by a gold(I)-catalyzed cyclization/reduction cascade to rapidly assemble the 1,3-trans-disubstituted THIQ framework. doi.orgresearchgate.net The final crucial steps involve a late-stage Negishi coupling to join the two monomeric units, which proceeds with high efficiency, followed by a global deprotection to yield the final product. doi.org This seven-step synthesis represents the most step-economic route to this compound reported to date. doi.org

Other synthetic strategies have focused on different key coupling reactions to construct the biaryl linkages. The Suzuki-Miyaura coupling has been a particularly effective and widely used method. acs.orgsioc-journal.cn Hoye and colleagues found that the Suzuki coupling of a boronic acid derived from the naphthalene moiety with a THIQ-iodide was the most generally effective method for forming the hindered biaryl bond in the monomeric precursors. acs.orgacs.org Similarly, Tang and coworkers developed highly efficient asymmetric Suzuki-Miyaura coupling reactions for the synthesis of the monomeric precursors, korupensamines A and B, which are then dimerized to form Michellamine B. sioc-journal.cnresearchgate.net While this work did not produce this compound, the high yields (up to 95%) and excellent enantioselectivities (up to 99% ee) achieved for the key coupling step highlight the power of this methodology for constructing the challenging biaryl bonds present in all michellamines. researchgate.net

The table below provides a comparative overview of the key synthetic strategies and their reported efficiencies for producing this compound and its closely related isomers.

| Synthetic Strategy/Key Reaction | Research Group (Year) | Target Molecule(s) | Number of Steps | Overall Yield | Key Remarks |

| Oxidative Dimerization / Suzuki Coupling | Hoye et al. (1999) | Michellamines A, B, C | >10 steps | 24.6% (for A & B mixture) | A foundational, comprehensive synthesis. This compound was synthesized, but yield data for the isolated isomer is not specified in all reports. acs.orgacs.org |

| Double Suzuki-type Cross-Coupling | Bringmann et al. (1998) | Michellamines A, B | 6 steps (from key intermediate) | 24.6% (for A & B mixture) | A convergent approach that notably did not produce this compound. acs.org |

| Asymmetric Suzuki-Miyaura Coupling | Tang et al. (2014) | Michellamine B | Concise | High (step yields up to 95%) | Focused on Michellamine B, but demonstrates highly efficient biaryl coupling applicable to michellamine synthesis. sioc-journal.cnresearchgate.net |

| Pd/NBE Catalysis / Negishi Coupling | Bai et al. (2022) | Michellamines B, C | 7 steps | Not explicitly stated | The most step-economic synthesis reported to date, featuring a modular approach. doi.org |

Biosynthetic Hypotheses and Pathways for Michellamine C

Proposed Monomeric Precursors in Ancistrocladus Species

The prevailing hypothesis for Michellamine C biosynthesis posits that it arises from the dimerization of a monomeric naphthylisoquinoline alkaloid. Specifically, Korupensamine B has been identified as the direct precursor to this compound nih.govmdma.chcapes.gov.br. Studies have shown that Korupensamine B, when subjected to oxidative dimerization, yields this compound capes.gov.br. Other related monomeric alkaloids, such as Korupensamine A, are precursors to Michellamine A nih.govmdma.ch.

Table 3.1: Monomeric Precursors and Dimeric Michellamine Products

| Monomeric Precursor | Corresponding Dimeric Michellamine | Source Species (Primary) |

| Korupensamine B | This compound | Ancistrocladus spp. |

| Korupensamine A | Michellamine A | Ancistrocladus spp. |

Enzymatic Mechanisms for Dimerization

The formation of this compound from its monomeric precursors involves a critical dimerization step, primarily characterized as an oxidative coupling reaction catalyzed by specific enzymes.

The dimerization of naphthylisoquinoline alkaloids, including the formation of this compound from Korupensamine B, is understood to occur through oxidative coupling reactions nih.govmdma.chcapes.gov.brcapes.gov.brnih.govucla.edunih.gov. These reactions typically involve the formation of new carbon-carbon bonds between the precursor molecules, often mediated by enzymatic oxidation. The process can lead to homodimers (formed from two identical monomers) or heterodimers (formed from two different monomers), with this compound being a homodimer derived from Korupensamine B google.com.

Research has identified peroxidase-active preparations from Ancistrocladus species and Triphyophyllum peltatum as capable of catalyzing the oxidative dimerization of naphthylisoquinoline alkaloids to form michellamines nih.govnih.gov. These enzymes, often found as soluble proteins predominantly localized in the leaf phloem, typically consist of single polypeptides with an approximate molecular weight of 65 kDa nih.gov. Studies have highlighted the substrate specificity of these enzymes, noting that they efficiently dimerize korupensamines but may not accept closely related monomers nih.gov.

Table 3.2: Enzymatic Activity in Michellamine Biosynthesis

| Enzyme Preparation/Type | Catalyzed Reaction | Substrate Specificity | Localization (Reported) |

| Peroxidase preparations | Oxidative dimerization of naphthylisoquinoline alkaloids | Highly specific for korupensamines | Leaf phloem |

| (from Ancistrocladus spp. and T. peltatum) | Dimerization of Korupensamine B to this compound; mixed coupling to form Michellamines A, B, C | (as above) | (as above) |

Genetic Basis of Biosynthesis (if applicable to research)

While the enzymatic mechanisms for the oxidative coupling step have been investigated, detailed research into the specific genes or genetic pathways controlling the entire biosynthesis of this compound is not extensively documented in the readily available literature. Studies on the genetic structure of Ancistrocladus korupensis have focused on population genetics and conservation rather than the molecular basis of alkaloid biosynthesis ucla.eduresearchgate.net. Therefore, the genetic underpinnings of this compound production remain an area for further exploration.

In Vitro and In Vivo Biosynthesis Studies (in plant or microbial systems)

In vitro studies have provided crucial evidence for the biosynthetic pathway. Specifically, the enzymatic formation of this compound from Korupensamine B has been successfully demonstrated using HPLC–MS/MS methods, confirming the in vitro dimerization process capes.gov.br. Partially purified peroxidase preparations from Ancistrocladus species have also been used to catalyze these dimerization reactions, supporting the in vitro biosynthesis hypothesis nih.gov.

Evidence for in vivo biosynthesis within the plant is largely inferred from the presence of both monomeric precursors (korupensamines) and dimeric products (michellamines) in the same plant species mdma.chresearchgate.net. However, detailed in vivo studies tracing the complete metabolic flux from primary metabolites to this compound within the plant, or successful reconstitution of the entire pathway in microbial systems, are not prominently reported.

Compound List:

Michellamine A

Michellamine B

this compound

Korupensamine A

Korupensamine B

Ancistrobrevine B

Dioncophylline A

Mechanisms of Action at the Cellular and Molecular Level

Modulation of Reverse Transcriptase Activity

Michellamine C is a notable inhibitor of HIV's reverse transcriptase (RT), an enzyme critical for the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. mdpi.com

Specificity towards HIV-1 and HIV-2 Reverse Transcriptase

Research has consistently demonstrated that this compound, along with other michellamines, effectively inhibits the enzymatic functions of reverse transcriptase from both HIV-1 and HIV-2. nih.govthieme-connect.comnih.gov This broad-spectrum activity against the two major types of HIV is a significant characteristic of the compound. The inhibitory action of this compound points to a diminution of viral replication, as evidenced by the reduced production of reverse transcriptase and the viral protein p24 in infected cells. asm.org

Inhibition Kinetics and Binding Site Investigations

Detailed kinetic studies, primarily conducted on the closely related and more abundant Michellamine B, have provided valuable insights into the inhibitory mechanism, which is believed to be shared by this compound due to their structural similarity. These studies revealed that Michellamine B acts as a non-competitive inhibitor with respect to deoxynucleoside triphosphates (dNTPs). asm.org This indicates that the inhibitor does not compete with the natural substrates for binding at the enzyme's active site.

Furthermore, with respect to the template-primer, Michellamine B exhibits a mixed inhibition mechanism. asm.org This form of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. csbsju.eduunacademy.com

The binding site for michellamines on the reverse transcriptase enzyme appears to be distinct from the hydrophobic pocket that binds many non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as nevirapine. thieme-connect.comasm.org This is supported by the finding that michellamines are active against RT variants that are resistant to other NNRTIs. nih.govasm.org While the precise location of the this compound binding site is not yet fully elucidated, its unique interaction site suggests a different mechanism of allosteric inhibition. scielo.br

Effects on Drug-Resistant Reverse Transcriptase Variants

A significant feature of this compound is its ability to inhibit drug-resistant variants of HIV reverse transcriptase. scielo.br Studies have shown that michellamines are effective against HIV strains that have developed resistance to other antiretroviral drugs. nih.govthieme-connect.com For instance, research on Michellamine B demonstrated its efficacy against RT mutants with single amino acid substitutions at positions known to confer resistance to several non-nucleoside inhibitors. asm.org This suggests that this compound could be a valuable compound in combating the challenge of drug resistance in HIV therapy.

Interference with Cellular Fusion Processes

In addition to inhibiting a key viral enzyme, this compound also disrupts the process of viral entry into host cells by interfering with cellular fusion.

Disruption of Membrane Fusion Pathways

The inhibition of syncytium formation by this compound is a direct consequence of its ability to disrupt the membrane fusion pathways mediated by the viral envelope glycoprotein, gp41. The fusion of viral and cellular membranes is a critical step for the entry of the viral core into the host cell. Michellamines are understood to interfere with the conformational changes in gp41 that are necessary for the formation of the six-helix bundle, a key structure that drives membrane fusion. amegroups.cn By blocking this process, this compound effectively prevents the virus from entering and infecting new cells.

Interactive Data Table: Inhibitory Concentrations of Michellamine Alkaloids

| Compound | Virus Type | IC50 (µM) | Mechanism of Action |

| This compound | HIV-1 | 15-35 | Reverse Transcriptase Inhibition, Fusion Inhibition |

| Michellamine B | HIV-2 | 4-6 | Reverse Transcriptase Inhibition, Fusion Inhibition |

| Michellamine A | HIV-1 | Moderate | Reverse Transcriptase Inhibition |

Protein Kinase C (PKC) Pathway Modulation

This compound, along with its related dimeric naphthylisoquinoline alkaloids, has been identified as a modulator of the Protein Kinase C (PKC) signaling pathway. This interaction represents a significant aspect of its mechanism of action at the cellular level, influencing various downstream cellular processes.

Inhibition of PKC Isoforms

Michellamines have demonstrated the ability to inhibit Protein Kinase C (PKC). thieme-connect.comwikipedia.org Specifically, research has shown that michellamines can inhibit rat brain PKC with IC50 values in the range of 15–35 μM. thieme-connect.com The PKC family of enzymes consists of multiple isoforms grouped into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC), based on their requirements for activation. wikipedia.org While the broad inhibitory activity of michellamines on PKC has been established, the specific isoforms targeted by this compound are a subject of ongoing investigation. The structural similarities between michellamines and known PKC inhibitors suggest a potential for interaction with these crucial signaling proteins. The inhibition of PKC by michellamines affects a variety of cellular functions, including those involved in viral replication.

The PKC family is comprised of at least ten related serine/threonine protein kinases that are key regulators of cellular processes like proliferation, survival, and death. imrpress.com Different PKC isoforms can have distinct and sometimes opposing roles in these processes. imrpress.comnih.gov For instance, PKC-alpha, PKC-epsilon, and the atypical PKCs often promote cell proliferation and survival, whereas the novel isoform, PKC-delta, is frequently involved in regulating apoptosis. imrpress.com The ability of michellamines to inhibit PKC suggests they could interfere with these fundamental cellular pathways.

Impact on Cell Signaling Cascades

The inhibition of Protein Kinase C by michellamines has a cascading effect on various intracellular signaling pathways. PKC enzymes are pivotal in signal transduction, phosphorylating a wide array of protein targets and thereby controlling their activity. wikipedia.org By inhibiting PKC, michellamines can disrupt these signaling cascades, which are crucial for processes such as cell growth, differentiation, and apoptosis.

The activation of PKC is a key step in pathways initiated by signals that increase the intracellular concentration of diacylglycerol (DAG) or calcium ions. wikipedia.org Conventional and novel PKC isoforms are activated through the phospholipase C pathway. wikipedia.org By impeding PKC function, michellamines can interfere with the downstream events of these pathways. This interference with cellular signaling is a significant component of their biological activity.

Molecular Interactions with PKC Kinase Domain

The molecular interaction between michellamines and the kinase domain of Protein Kinase C is fundamental to its inhibitory effect. The PKC kinase core, or catalytic region, shares a high degree of amino acid sequence similarity across its various isoforms. wikipedia.org This catalytic domain is composed of an N-terminal lobe, which is primarily a β-sheet, and a C-terminal lobe that is predominantly α-helical. wikipedia.org

While the precise binding mode of this compound to the PKC kinase domain has not been fully elucidated, it is hypothesized to interact with this conserved region, thereby inhibiting its kinase activity. The regulatory domain of PKC contains a C1 domain that binds DAG and phorbol (B1677699) esters, and a C2 domain that acts as a calcium sensor in conventional isoforms. wikipedia.org Although michellamines are not direct analogs of DAG or calcium, their inhibitory action likely stems from interactions with the catalytic domain, which is responsible for transferring the phosphate (B84403) group from ATP to its substrate proteins. Further research is needed to delineate the specific amino acid residues within the PKC kinase domain that are critical for the binding of this compound.

Mechanisms of Cytotoxicity in Cancer Cell Lines (excluding clinical trials)

In preclinical studies, this compound and its analogs have been investigated for their cytotoxic effects against various cancer cell lines. These in vitro studies provide insights into the potential anti-cancer mechanisms of this class of compounds.

Effects on Cell Proliferation and Viability in vitro

Michellamine alkaloids have demonstrated the ability to inhibit the proliferation and reduce the viability of several cancer cell lines in vitro. For instance, some dimeric naphthylisoquinoline alkaloids, including michellamines, have shown strong cytotoxic activity against HeLa human cervical cancer cells, with IC50 values comparable to the anticancer drug 5-fluorouracil. rsc.orgnih.gov

Studies have also explored the effects of related compounds on other cancer cell types. While one study found that michellamine B did not inhibit the growth of CCRF-CEM and CEM/ADR5000 leukemia cell lines, a related dimeric naphthylisoquinoline alkaloid, jozimine A₂, showed potent cytotoxicity against both cell lines. mdpi.com This highlights the structural nuances that can influence cytotoxic activity. Furthermore, certain monomeric and dimeric naphthylisoquinolines have been found to strongly inhibit the viability of drug-sensitive and multi-drug-resistant leukemic cells. researchgate.net In melanoma cell models, michellamine B was identified as a compound that could reduce the frequency of cells expressing the ABCB5 transporter, a marker associated with cancer stem-like cells. plos.org

The cytotoxic effects are often evaluated using assays like the MTT reduction assay, which measures cell viability. scielo.org.mxnih.gov The results from these assays indicate that the impact on cell proliferation is concentration-dependent. mdpi.com

Table 1: In Vitro Cytotoxicity of Michellamine Analogs and Related Compounds against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Michellamine A6 | HeLa (Cervical Cancer) | Cytotoxicity Assay | IC50 | 14.8 - 21.5 µM | rsc.orgnih.gov |

| Michellamine A7 | HeLa (Cervical Cancer) | Cytotoxicity Assay | IC50 | 14.8 - 21.5 µM | rsc.orgnih.gov |

| Michellamine E | HeLa (Cervical Cancer) | Cytotoxicity Assay | IC50 | 8.8 µM | rsc.orgnih.gov |

| Michellamine B | Melanoma | Clonogenic Assay | Reduction in ABCB5+ cells | Effective | plos.org |

| Michellamine B | CCRF-CEM (Leukemia) | Resazurin Reduction Assay | Cell Growth | No inhibition | mdpi.com |

| Michellamine B | CEM/ADR5000 (Leukemia) | Resazurin Reduction Assay | Cell Growth | No inhibition | mdpi.com |

| Jozimine A₂ | CCRF-CEM (Leukemia) | Resazurin Reduction Assay | IC50 | 0.45 µM | mdpi.com |

This table is for illustrative purposes and summarizes findings on michellamine analogs and related compounds.

Induction of Apoptosis or Other Cell Death Pathways (preclinical)

The cytotoxic effects of michellamine-related compounds in cancer cells are often linked to the induction of programmed cell death, primarily apoptosis. In vitro studies have shown that some natural alkaloids can induce apoptosis in various cancer cell lines. mdpi.com For example, in melanoma cells, highly cytotoxic compounds were found to induce apoptosis, which can be detected by methods such as Annexin V/PI staining and flow cytometry. plos.org

The mechanism of apoptosis induction can involve arresting the cell cycle at specific phases. mdpi.com For instance, michellamine B has been observed to arrest melanoma cells in the S phase of the cell cycle. plos.org Cell cycle arrest prevents cancer cells from dividing and can trigger the apoptotic cascade. While the direct induction of apoptosis by this compound itself requires more specific investigation, the known activities of related compounds suggest this is a likely mechanism contributing to its observed cytotoxicity in preclinical cancer models.

Specific Cellular Targets in Malignant Cells (preclinical)

Preclinical research into the anticancer activities of michellamines has primarily focused on Michellamine B, a structurally similar analogue of this compound. Studies on heterogeneous melanoma cell populations have indicated that Michellamine B may preferentially target specific cell subpopulations. For instance, treatment with Michellamine B was found to markedly reduce the frequency of cells positive for the ATP-binding cassette sub-family B member 5 (ABCB5). plos.org ABCB5 is a transporter protein that has been identified as a marker for melanoma-initiating cells. The compound also demonstrated anti-clonogenic properties, suggesting an ability to eradicate cells capable of self-renewal and forming new colonies. plos.org

Further investigations into the molecular pathways affected by Michellamine B in melanoma cells explored its influence on the expression of key proto-oncogenes. plos.org The compound was observed to alter the expression of c-MYC, a critical transcription factor involved in cell proliferation and growth. plos.org Additionally, research on the broader michellamine class of compounds has suggested that they can inhibit protein kinase C, with IC50 values reported in the 15–35 μM range for this activity. thieme-connect.com

Antimalarial Mechanisms (preclinical)

Despite initial interest in the naphthylisoquinoline scaffold for antimalarial drug design, preclinical evaluations have yielded specific outcomes for the michellamine family. researchgate.netscispace.com Research indicates that dimeric naphthylisoquinoline alkaloids with a 6',6''-coupling at their central axis, a structural characteristic of the michellamines including this compound, are considered to be virtually inactive against the malaria parasite Plasmodium falciparum. researchgate.netresearchgate.net

Given the observed lack of significant in vitro activity against P. falciparum, specific molecular targets for this compound within the parasite have not been elucidated. researchgate.net The focus of antimalarial research has shifted towards other analogues and different structural classes of compounds that demonstrate more promising inhibitory effects. scielo.br

Antimycetomal Activity (preclinical)

Recent preclinical studies have explored the efficacy of naphthylisoquinoline alkaloids, including several michellamine analogues, against pathogens responsible for mycetoma, a chronic subcutaneous infection. nih.govasm.orgresearchgate.net Mycetoma can be caused by fungi (eumycetoma) or bacteria (actinomycetoma). scielo.br

A screening of various michellamine compounds demonstrated significant in vitro inhibitory activity against several bacterial strains that cause actinomycetoma. nih.gov The michellamine series, including analogues like Michellamine A₆ and Michellamine B₄, exhibited potent inhibition of multiple Actinomadura strains. nih.gov For example, Michellamine A₆ and Michellamine B₄ showed prominent activity against the SAK-A05 strain, with IC₅₀ values of 2.95 and 2.97 µg/mL, respectively. nih.gov These compounds were also effective against the SAK-A012 strain. nih.gov While this compound itself was not singled out in these specific reports, the data show clear activity for the compound class against these bacterial pathogens.

Table 1: In Vitro Inhibitory Activity of Michellamine Analogues Against Actinomycetoma-Causing Bacteria

| Compound | Strain SAK-A05 IC₅₀ (µg/mL) | Strain SAK-A012 IC₅₀ (µg/mL) | Strain SAK-A08 IC₅₀ (µg/mL) |

| Michellamine B | 6.57 | 10.38 | 10.45 |

| Michellamine A₆ | 2.95 | 3.14 | 5.36 |

| Michellamine A₃ | 6.84 | 12.30 | 11.23 |

| Michellamine B₄ | 2.97 | 2.89 | 5.09 |

Data sourced from a 2024 study on naphthylisoquinoline alkaloids. nih.gov

While the in vitro and some in vivo efficacy of certain michellamines against mycetoma pathogens have been established, the precise molecular mechanisms of action remain an area for further investigation. nih.gov The studies demonstrating this antimicrobial activity have identified these compounds as promising hits for future optimization. nih.govresearchgate.net However, detailed investigations into their specific molecular targets and pathways within Actinomadura and Madurella species have not yet been fully elucidated and are considered a focus for future research. nih.gov

Structure Activity Relationship Sar Studies of Michellamine C and Analogues

Pharmacophore Elucidation for Specific Biological Activities of Michellamine C and Analogues

This compound, a prominent member of the dimeric naphthylisoquinoline alkaloid family, exhibits significant anti-human immunodeficiency virus (HIV) activity through multiple mechanisms. The elucidation of its pharmacophore, or the essential structural features responsible for its biological effects, is critical for understanding its mechanism of action and for designing more potent analogues. Research has identified key structural elements within this compound and its related compounds that are crucial for their antiviral efficacy, primarily targeting HIV reverse transcriptase (RT) and viral-induced cellular fusion, with additional evidence pointing to inhibition of Protein Kinase C (PKC) nih.govresearchgate.netnih.gov.

The core pharmacophore of this compound and its analogues is defined by the dimeric naphthylisoquinoline scaffold . This structure consists of two naphthylisoquinoline units linked by a biaryl axis, creating an extended, relatively rigid molecular framework essential for interacting with biological targets researchgate.netresearchgate.netmdpi.com. The specific arrangement and connectivity of these units, along with their inherent stereochemistry, are paramount for activity.

Furthermore, the specific linkage patterns between the naphthalene (B1677914) and isoquinoline (B145761) moieties contribute to the SAR. While Michellamine A is characterized by 5,8'-coupling, Michellamine B features 6',6''-linkages, a structural difference that correlates with its enhanced potency . Although detailed pharmacophore analysis specifically for this compound is less extensively documented in isolation, its activity is understood to be derived from the shared structural features of the michellamine class, including the dimeric naphthylisoquinoline core and its specific atropisomeric form.

The biological activities observed for this compound and its analogues, such as inhibition of HIV-1 and HIV-2 replication, are directly linked to these structural attributes. The compounds interfere with crucial stages of the HIV life cycle, including the enzymatic activity of reverse transcriptase and the process of viral-induced cellular fusion researchgate.netnih.gov.

Summary of Michellamine Analogues and Anti-HIV Activity

Synthesis and Biological Evaluation of Michellamine Analogues and Derivatives

Design Principles for New Analogues

The structural complexity of michellamines—characterized by a dimeric structure, multiple stereocenters, and a sterically hindered biaryl axis of chirality (atropisomerism)—presents significant synthetic challenges. rsc.org Consequently, the design of new analogues is often guided by principles aimed at mitigating these difficulties while retaining or enhancing biological activity.

Simplification Strategies

Structural simplification is a key strategy in medicinal chemistry to create analogues that are easier to synthesize, have better pharmacological properties, and help identify the core structural components essential for biological activity, known as the pharmacophore. nih.gov For michellamines, this approach primarily involves two main tactics:

Elimination of Redundant Chiral Centers: By removing or simplifying some of the stereocenters present in the natural product, the synthetic routes can be shortened and the formation of complex diastereomeric mixtures can be avoided. nih.gov

Reduction of Scaffold Complexity: This is most prominently achieved by synthesizing monomeric naphthylisoquinoline units, which represent one half of the dimeric michellamine structure. This drastically reduces the molecular weight and complexity, allowing for more efficient synthesis and evaluation of the fundamental building block's contribution to antiviral activity. nih.gov

These strategies facilitate the production of a wider range of derivatives for biological testing, accelerating the exploration of SAR.

Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy that aims to create a library of structurally diverse small molecules from a common starting point. frontiersin.org Unlike target-oriented synthesis which focuses on a single complex molecule, DOS explores a broader area of "chemical space" to discover new biological functions. rsc.org In the context of michellamines, DOS principles can be applied by:

Varying Appendages: Systematically altering the substituents on the naphthalene (B1677914) and isoquinoline (B145761) rings to probe how different functional groups (e.g., hydroxyl, methoxy (B1213986) groups) influence antiviral activity and cytotoxicity. nih.gov

Scaffold Diversity: Using common intermediates to build different, but related, molecular skeletons. This could involve changing the linkage points between the two naphthylisoquinoline halves of the dimer or creating hybrid molecules by combining a michellamine monomer with other pharmacophores. frontiersin.org

This approach accelerates the discovery of novel analogues with potentially improved activity profiles against various HIV strains or different biological targets. rsc.org

Synthesis of Atropisomeric and Non-Natural Michellamines (e.g., ent-michellamines)

A defining feature of the michellamines is their atropisomerism—a type of chirality arising from restricted rotation around the single bond connecting the two naphthalene moieties. wikipedia.orgrsc.org The synthesis of specific, pure atropisomers is a significant chemical challenge. Synthetic strategies focus on controlling the formation of this chiral axis. This can be achieved through methods such as:

Stereoselective Biaryl Coupling: Utilizing chiral catalysts or auxiliaries to control the orientation of the two monomeric units during the coupling reaction that forms the central C-C bond. nih.gov

Resolution of Isomers: Synthesizing a mixture of atropisomers and then separating them using chiral chromatography or by converting them into diastereomeric derivatives that can be separated by standard chromatographic techniques. researchgate.net

Furthermore, the synthesis of non-natural michellamines , such as the enantiomers (ent-michellamines), is crucial. google.comnih.gov Total synthesis allows for the creation of the mirror image of the natural product. mdpi.comrsc.org Comparing the biological activity of a natural product with its enantiomer helps to confirm the absolute configuration of the active compound and provides insight into the stereochemical requirements of its biological target.

Development of Monomeric and Hybrid Naphthylisoquinoline Analogues

Research into simplified analogues has led to the isolation and synthesis of monomeric and hybrid naphthylisoquinoline compounds. From the same plant that yields the michellamines, Ancistrocladus korupensis, monomeric alkaloids such as the korupensamines have been isolated. itg.be These compounds represent the single naphthylisoquinoline units that make up the dimeric michellamine structure. The synthesis of these monomers is significantly less complex than that of the full dimers and allows researchers to study their inherent biological properties.

Hybrid compounds are another important class of analogues. These molecules are created by covalently linking two different pharmacophoric units, a strategy known as molecular hybridization. researchgate.netmdpi.com In the context of michellamines, this could involve creating an unsymmetrical dimer where the two monomeric halves are different, or linking a naphthylisoquinoline unit to an entirely different class of molecule. This approach aims to create novel compounds with potentially synergistic or multi-target activities. mdpi.com

Comparative Preclinical Evaluation of Analogues

A critical step in the development of new analogues is the preclinical evaluation of their biological activity, allowing for direct comparison with the parent compounds.

In Vitro Antiviral Activity (e.g., against HIV)

The primary biological activity of interest for michellamine analogues is their ability to inhibit HIV replication in vitro. researchgate.netresearchgate.net This is typically assessed using cell-based assays that measure the compound's ability to protect human lymphoblastoid cells from the cytopathic (cell-killing) effects of the virus. semanticscholar.org The key metrics obtained from these assays are the EC50 (the concentration of the compound that provides 50% of the maximum antiviral protection) and the CC50 (the concentration that causes 50% cytotoxicity to the host cells). A higher therapeutic index (TI), calculated as CC50/EC50, indicates greater selectivity of the compound for the virus over the host cell.

Studies have shown that michellamines act at multiple stages of the HIV life cycle, including the inhibition of the reverse transcriptase (RT) enzyme and the prevention of cell-to-cell fusion (syncytium formation). asm.orgnih.govnih.gov The evaluation of new analogues often involves comparing their potency against both HIV-1 and HIV-2 strains, as well as against strains resistant to other antiretroviral drugs. nih.gov

For instance, newly discovered natural analogues Michellamine D, E, and F were found to have in vitro anti-HIV inhibitory activity comparable to that of the highly active Michellamine B. itg.be

Below is a table summarizing representative data for the anti-HIV-1 activity of several michellamines.

| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Cell Line |

| Michellamine A | 0.28 | 26.6 | 95 | CEM-SS |

| Michellamine B | 0.12 | 21.6 | 180 | CEM-SS |

| Michellamine C | 0.61 | 30.6 | 50 | CEM-SS |

Data sourced from studies on the cytopathic effects of HIV-1(RF) in CEM-SS cells. The EC50 represents the effective concentration for 50% protection, while the CC50 represents the concentration at which 50% cytotoxicity is observed.

In Vitro Cytotoxic Activity (e.g., against cancer cell lines)

There is a notable lack of publicly available research data specifically detailing the in vitro cytotoxic activity of this compound against cancer cell lines. While the michellamine class of compounds, particularly Michellamine B, has been investigated for various biological activities, dedicated studies on the cytotoxic effects of this compound on cancer cells have not been reported in the available scientific literature. Initial discoveries of the michellamines, including this compound, were primarily focused on their anti-HIV properties. nih.gov Subsequent research has largely centered on the more potent analogue, Michellamine B, leaving a gap in the understanding of this compound's specific potential as a cytotoxic agent against cancer.

A comprehensive search of scientific databases reveals that while methods for evaluating the in vitro cytotoxic activity of various compounds against cancer cell lines are well-established, specific data points such as IC50 values for this compound against panels of human cancer cell lines are not present in published studies. Therefore, no data table can be generated for this section due to the absence of specific research findings for this compound.

In Vitro Antiparasitic and Antimicrobial Activities

Specific studies detailing the in vitro antiparasitic and antimicrobial activities of this compound are not available in the current body of scientific literature. Research on the biological activities of the michellamine alkaloids has been predominantly focused on their antiviral, specifically anti-HIV, effects. nih.gov While there is a broad interest in natural products for antiparasitic and antimicrobial properties, dedicated investigations into the efficacy of this compound against various parasites (such as Plasmodium, Leishmania, or Trypanosoma species) or a range of bacterial and fungal pathogens have not been reported.

Consequently, there are no research findings, such as minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) values, to report for this compound in these areas. The absence of such data prevents the creation of a data table summarizing its antiparasitic and antimicrobial profile.

In Vivo Preclinical Efficacy Studies (e.g., animal models of infection, Galleria mellonella model)

There is no specific information available from in vivo preclinical efficacy studies for this compound in animal models of infection or in the Galleria mellonella model. The preclinical development of the michellamines has concentrated almost exclusively on Michellamine B, owing to its superior potency in early in vitro anti-HIV assays. nih.gov Pharmacokinetic and efficacy studies in animal models, such as mice and dogs, have been conducted for Michellamine B to evaluate its potential as an anti-HIV agent.

The Galleria mellonella model, an increasingly utilized invertebrate model for assessing the efficacy of antimicrobial compounds, has been used to evaluate Michellamine B. researchgate.net However, a thorough review of existing literature indicates that this compound has not been subjected to similar in vivo evaluations. The lack of progression of this compound into preclinical animal studies is likely a result of its comparatively lower initial biological activity profile when compared to its analogues. As such, no data on the in vivo efficacy of this compound can be presented, and no corresponding data table can be generated.

Theoretical and Computational Chemistry Studies on Michellamine C

Molecular Docking and Molecular Dynamics Simulations

Computational Insights for Structure-Based Drug Design

Structure-Based Drug Design (SBDD) leverages the three-dimensional structure of biological targets and ligands to discover or optimize drug candidates amazon.comgardp.org. Computational methods, such as molecular docking and molecular dynamics simulations, play a pivotal role in SBDD by predicting how molecules interact with their targets at an atomic level gardp.orgnih.gov.

Studies involving Michellamine C and its related compounds have employed these techniques to understand their mechanisms of action. Molecular modeling has indicated that this compound, along with its congeners Michellamine A and B, can bind within the active site cleft of Protein Kinase C (PKC), potentially blocking both ATP and peptide substrate binding sites nih.gov. Furthermore, molecular docking and simulation studies have explored the interactions of Michellamine B with targets such as SARS-CoV-2 main protease (Mpro) and Escherichia coli translocase MraY, suggesting specific binding modes within hydrophobic clefts researchgate.netmdpi.comrsc.org. These computational approaches provide crucial insights into structure-activity relationships (SAR) and guide the rational design of novel analogues with enhanced or altered biological activities gardp.orgnih.govresearchgate.net. By simulating the dynamic behavior of these molecular complexes, researchers can gain a deeper understanding of binding affinities and the stability of interactions, thereby informing lead optimization efforts gardp.org.

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental approach to understanding the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to compute various molecular descriptors that correlate with chemical reactivity, stability, and spectroscopic behavior researchgate.netmdpi.commesamalaria.orgresearchgate.net. For complex natural products like this compound, these calculations are essential for predicting properties that are difficult to ascertain experimentally or for interpreting experimental data.

Electronic Structure Properties (e.g., HOMO-LUMO Energy Gaps)

A key aspect of electronic structure analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's chemical stability, reactivity, and electronic transition properties physchemres.orgisef.net. A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater propensity for electron transfer.

Computational studies on naphthylisoquinoline alkaloids, including Michellamine A, have utilized DFT methods, such as B3LYP with the 6-31G(d,p) basis set, to calculate properties including HOMO-LUMO energy gaps researchgate.netresearchgate.net. While specific HOMO-LUMO gap values for this compound are not extensively detailed in the provided snippets, these calculations are standard for characterizing such compounds. The accuracy of various DFT functionals in predicting these gaps has been a subject of research, highlighting the importance of selecting appropriate computational methodologies researchgate.net.

Table 1: Illustrative Computational Electronic Properties

| Property | Description | Computational Method Example | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; represents the ease of electron donation. | DFT (e.g., B3LYP/6-31G(d,p)) | Indicates electron-donating capability and potential reactivity sites. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; represents the ease of electron acceptance. | DFT (e.g., B3LYP/6-31G(d,p)) | Indicates electron-accepting capability and sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a measure of chemical stability and reactivity. | DFT (e.g., B3LYP/6-31G(d,p)) | Smaller gaps correlate with higher reactivity and lower excitation energies. physchemres.orgisef.net |

| Dipole Moment | A measure of the polarity of a molecule, arising from the separation of positive and negative charges. | DFT (e.g., B3LYP/6-31G(d,p)) | Influences intermolecular interactions, solubility, and physical properties. researchgate.netresearchgate.net |

Spectroscopic Property Predictions (e.g., Circular Dichroism spectra)

Given the chiral nature of this compound, predicting its spectroscopic properties, particularly Circular Dichroism (CD) spectra, is crucial for assigning its absolute configuration and understanding its conformational preferences acs.orgcapes.gov.bracs.org. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules ntu.edu.sg. Computational prediction of CD spectra, often using Time-Dependent Density Functional Theory (TD-DFT), allows for the assignment of experimental spectra and the confirmation of stereochemistry acs.orgcapes.gov.brfaccts.de.

Studies have reported the first quantum chemical calculations of CD spectra for Michellamines A and C, based on comprehensive conformational analyses capes.gov.brcapes.gov.bruni-wuerzburg.de. The complexity and flexibility of these dimeric naphthylisoquinoline alkaloids present challenges in obtaining accurate spectral predictions capes.gov.br. However, research suggests that the chiroptical contributions from different stereogenic elements in these molecules may behave additively, facilitating spectral interpretation by comparing them to simpler "monomeric" naphthylisoquinolines capes.gov.br. These computational efforts are vital for the independent assignment of axial chirality in such complex natural products capes.gov.br.

In Silico Screening and Virtual Library Design for Analogues

In silico screening and virtual library design are powerful computational strategies used in drug discovery to identify or design novel compounds with desired biological activities amazon.comnih.govchemdiv.comresearchgate.net. These approaches involve computationally exploring vast collections of chemical structures to find potential drug candidates or to generate new molecular entities based on existing knowledge.

For this compound, these methods can be applied to discover analogues with improved potency, selectivity, or pharmacokinetic properties. By performing virtual screening of compound libraries against relevant biological targets, researchers can identify molecules that share key structural features or pharmacophores with this compound researchgate.netchemdiv.comresearchgate.net. Furthermore, quantitative structure-activity relationship (QSAR) studies, often coupled with molecular optimization, can guide the design of synthetic analogues by correlating structural modifications with changes in biological activity researchgate.net. The development of virtual libraries, such as those leveraging parallel synthesis data, aims to create synthetically feasible collections of compounds for efficient screening creative-peptides.comnih.gov. Computational modeling can also help resolve discrepancies in reported bioactivity data by simulating binding affinities and using methods like free-energy perturbation .

Analytical Methodologies for Michellamine C Research

Chromatographic Separation Techniques (e.g., HPLC, LC-HRMS for purity assessment)

Chromatographic techniques are fundamental for the isolation and purity assessment of Michellamine C from natural extracts or synthetic reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a cornerstone method, offering high resolution and sensitivity for separating complex mixtures of related alkaloids. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The separation of this compound and its isomers is achieved by carefully optimizing the mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile, often with additives such as formic acid to improve peak shape. researchgate.net The purity of a sample is determined by integrating the area of the this compound peak and comparing it to the total area of all peaks in the chromatogram. Diode-array detectors are often used to assess the purity of chromatographic peaks by comparing UV-Vis spectra across the peak. researchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): For unambiguous purity assessment and identification of trace impurities, HPLC is often coupled with High-Resolution Mass Spectrometry (LC-HRMS). nih.gov This powerful hyphenated technique provides not only retention time data from the chromatography but also highly accurate mass-to-charge ratio (m/z) measurements of the parent ion and its fragments. This allows for the confident determination of the elemental composition of the main compound and any co-eluting impurities, which might be isobaric but have different chemical formulas. LC-HRMS is particularly valuable for distinguishing between closely related alkaloids that may be present in a sample. nih.govfao.org

Table 1: Representative HPLC Method Parameters for Naphthylisoquinoline Alkaloid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | Time-dependent gradient from 5% B to 95% B |

| Flow Rate | 0.2 mL/min |

| Column Temp. | 30 °C |

| Detection | UV (e.g., 290 nm) / HRMS |

| Ionization (MS) | Electrospray Ionization (ESI), Positive Mode |

Spectroscopic Characterization Methods (e.g., NMR for stereochemical assignment, HRESIMS)

Spectroscopic methods are indispensable for the structural elucidation and detailed characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the complex constitution and relative stereochemistry of this compound. semanticscholar.org A suite of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) is required to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

¹H and ¹³C NMR: Provide information on the chemical environment of each proton and carbon atom.

COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings, helping to piece together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is critical for determining the relative stereochemistry at the chiral centers and the orientation across the biaryl axis of rotation (atropisomerism). rsc.org

The combination of these experiments allows for a complete assignment of the molecule's complex structure. nih.govnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is used to determine the precise molecular weight of this compound, which in turn allows for the calculation of its molecular formula. researchgate.net By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be confirmed. Tandem MS (MS/MS) experiments can also be performed, where the molecular ion is fragmented to provide structural information that corroborates data obtained from NMR. ncsu.edunih.gov

Table 2: Spectroscopic Data for Structural Characterization

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical shift, coupling constants | Defines proton environments and their connectivity |

| ¹³C NMR | Chemical shift | Identifies all unique carbon atoms in the structure |

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity | Establishes the carbon skeleton and placement of heteroatoms |

| NOESY | Through-space proton correlations | Determines relative stereochemistry and atropisomerism |

| HRESIMS | High-accuracy mass-to-charge ratio | Confirms the elemental composition (molecular formula) |

Chiroptical Methods for Stereochemical Determination (e.g., CD spectroscopy)

While NMR can establish the relative stereochemistry, chiroptical methods are essential for determining the absolute configuration of the stereocenters and the atropisomeric axis in this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule. For complex molecules like the naphthylisoquinoline alkaloids, the absolute configuration can be unambiguously assigned by comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations. nih.gov

The process typically involves:

Performing a conformational analysis to identify the most stable conformers of a potential stereoisomer.

Calculating the theoretical CD spectrum for that isomer using methods like time-dependent density functional theory (TDDFT). nih.gov

Comparing the calculated spectrum with the experimental spectrum. A good match between the experimental and calculated spectra for one specific enantiomer allows for the confident assignment of its absolute configuration. nih.gov

This combination of experimental measurement and theoretical calculation is a powerful approach for solving complex stereochemical problems presented by molecules like this compound. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Advanced Synthetic Strategies for Complex Analogues

The total synthesis of michellamines has been a notable achievement, confirming their structures and providing access to these molecules without reliance on natural extraction. wikipedia.orgacs.org However, future research necessitates the development of more advanced and efficient synthetic strategies. The current methods, while effective, can be lengthy and complex. Future work should focus on creating more modular and stereoselective routes that allow for the rapid generation of a diverse library of complex analogues. A key challenge remains the controlled formation of the biaryl linkages and the stereogenic axes, which dictates the atropisomeric nature of the final dimer. nih.govresearchgate.net Novel synthetic methodologies, perhaps leveraging new catalytic systems or bio-inspired oxidative coupling techniques, could provide more direct access to the core structure and its derivatives. acs.orgrsc.orgrsc.org The ability to systematically modify different parts of the molecule is crucial for probing structure-activity relationships and optimizing biological activity.

Deeper Elucidation of Biosynthetic Pathways

The biosynthesis of dimeric naphthylisoquinoline (NIQ) alkaloids is fascinating as they are derived from polyketide precursors, unlike most isoquinoline (B145761) alkaloids which originate from aromatic amino acids. nih.gov While the monomeric precursors of the michellamines, the korupensamines, have been identified, the precise enzymatic machinery responsible for the oxidative dimerization to form Michellamine C is not fully understood. acs.org Future research should aim to identify, isolate, and characterize the specific enzymes (likely oxidoreductases such as laccases or peroxidases) that catalyze this crucial coupling step in Ancistrocladus korupensis. A deeper understanding of these biosynthetic pathways could pave the way for biotechnological production of this compound and its analogues. researchgate.netnih.gov Genetic manipulation of these pathways in heterologous hosts like yeast or other plants could offer a sustainable and scalable source for these complex molecules, bypassing the challenges of chemical synthesis or extraction from rare plant sources. frontiersin.orgfrontiersin.org

Identification of Novel Molecular Targets (preclinical)

The anti-HIV activity of michellamines has been primarily attributed to the inhibition of viral reverse transcriptase and cell fusion events. nih.govsemanticscholar.orgasm.orgnih.gov Additionally, inhibition of protein kinase C (PKC) has been identified as another mechanism of action. nih.gov However, it is plausible that the complex structure of this compound interacts with other cellular targets that have not yet been identified. Future preclinical research should employ modern chemical biology and proteomic approaches to uncover the full spectrum of its molecular interactions. Techniques such as affinity chromatography with immobilized this compound, activity-based protein profiling, and thermal shift assays could identify novel binding partners. rsc.orgresearchgate.net Uncovering new targets could reveal unexpected mechanisms of action and suggest therapeutic applications beyond virology. rsc.org

Exploration of New Biological Activities (preclinical)

The initial discovery of michellamines was driven by their anti-HIV activity. nih.gov However, the broader family of dimeric naphthylisoquinoline alkaloids exhibits a wide range of biological activities, including antiprotozoal (antimalarial, antileishmanial) and antitumor properties. nih.govresearchgate.netnih.gov This suggests that this compound and its synthetic analogues should be screened against a wider array of disease targets. For instance, given the demonstrated antioxidant capabilities of the michellamines, exploring their potential in diseases associated with oxidative stress is a logical next step. nih.gov Systematic preclinical screening using diverse cell-based and biochemical assays could uncover entirely new therapeutic potentials for this class of compounds. researchgate.nettjnpr.org The discovery of michellamines D-F with HIV-inhibitory activity comparable to michellamine B, and the antimalarial activity of the monomeric korupensamine E, further supports the rationale for broader screening of this chemical scaffold. itg.be

Computational Chemistry in Predictive Modeling

Computational modeling offers a powerful tool to accelerate research into this compound and its analogues. In silico studies can provide deep insights into the conformational preferences of these structurally complex and flexible molecules, which are governed by factors like intramolecular hydrogen bonds. researchgate.net Molecular docking simulations can be used to screen large virtual libraries of this compound derivatives against known and hypothetical protein targets, helping to prioritize compounds for synthesis and biological testing. mdpi.commdpi.com Furthermore, the development of quantitative structure-activity relationship (QSAR) models can help identify the key structural features responsible for a given biological activity. nih.gov This predictive modeling approach can guide the rational design of new analogues with enhanced potency, selectivity, and improved pharmacokinetic properties, making the drug discovery process more efficient and less reliant on trial-and-error. mit.edu

Methodological Advancements in In Vitro and In Vivo Preclinical Evaluation

To better understand the therapeutic potential of this compound analogues, advancements in preclinical evaluation methodologies are necessary. The development of high-throughput screening (HTS) assays would enable the rapid evaluation of large compound libraries against various biological targets. Beyond simple cell-line models, future in vitro studies should utilize more physiologically relevant systems, such as 3D organoids or co-culture models, to better predict human responses. For in vivo preclinical studies, the development of more sophisticated animal models that accurately recapitulate human diseases is crucial. nih.gov Furthermore, the use of advanced imaging techniques could allow for real-time monitoring of the biodistribution, target engagement, and efficacy of novel this compound derivatives within a living organism, providing invaluable data to guide further development.

Mentioned Compounds

Q & A

Basic Research Questions

Q. What structural characteristics distinguish Michellamine C from other michellamine isomers, and how do these differences influence bioactivity?

- Methodological Answer : Structural elucidation requires techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For example, compare coupling constants in 2D-NMR (e.g., COSY, HSQC) to identify stereochemical differences between this compound and its isomers . Purity must be confirmed via high-performance liquid chromatography (HPLC) with mass spectrometry (MS) detection to avoid confounding bioactivity results .

Q. What in vitro assays are most suitable for evaluating the antiviral or anticancer potential of this compound?

- Methodological Answer : Use cell-based assays like HIV-1 reverse transcriptase inhibition assays or cytotoxicity screens (e.g., MTT assays) with appropriate controls. Ensure replication across multiple cell lines (e.g., T-lymphocytes for HIV studies) and validate results with dose-response curves. Reference compound activity (e.g., Michellamine A ) should be included for comparative analysis.

Q. How can researchers ensure reproducibility in the synthesis and purification of this compound?

- Methodological Answer : Document synthetic protocols in detail, including reaction conditions (temperature, solvent, catalysts) and purification steps (column chromatography gradients, recrystallization solvents). Provide NMR and MS spectra in supplementary materials for peer validation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Employ molecular dynamics simulations to study this compound’s binding affinity to viral proteins (e.g., HIV-1 integrase). Compare results with experimental IC50 values and use free-energy perturbation (FEP) calculations to reconcile discrepancies. Cross-validate with in vitro mutagenesis studies .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) data from treated vs. untreated cells. Use pathway enrichment tools (e.g., DAVID, STRING) to identify dysregulated networks. Validate hypotheses with CRISPR-Cas9 knockouts of candidate targets .

Q. How should researchers design experiments to address conflicting results in this compound’s pharmacokinetic properties?

- Methodological Answer : Conduct comparative bioavailability studies in animal models (e.g., rodents) using standardized dosing regimens. Analyze plasma concentrations via LC-MS/MS and apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies variability. Include negative controls and reference compounds .

Data Interpretation & Presentation

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers ethically address discrepancies between their findings and prior literature on this compound?

- Methodological Answer : Perform a systematic review to identify confounding variables (e.g., assay conditions, compound purity). Replicate key studies under standardized protocols and publish negative results in data repositories (e.g., Zenodo) to promote transparency .

Tables for Key Comparisons

Table 1 : Structural and Bioactivity Comparison of Michellamine Isomers

Table 2 : Recommended Analytical Techniques for this compound Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products